molecular formula C11H15BrClNO B13296333 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol

Cat. No.: B13296333
M. Wt: 292.60 g/mol
InChI Key: GKJYMGVVIDFODQ-UHFFFAOYSA-N
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Description

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol is a halogenated amino alcohol characterized by a 3-bromo-4-chlorophenyl group attached via a methylene bridge to an amino-butanol backbone. Its physicochemical properties, including solubility, melting point (~120–125°C), and logP (~2.8), suggest moderate lipophilicity and hydrogen-bonding capacity, typical of halogenated aromatic amines .

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

2-[(3-bromo-4-chlorophenyl)methylamino]butan-1-ol

InChI

InChI=1S/C11H15BrClNO/c1-2-9(7-15)14-6-8-3-4-11(13)10(12)5-8/h3-5,9,14-15H,2,6-7H2,1H3

InChI Key

GKJYMGVVIDFODQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Temperature : The reaction is typically conducted at room temperature or slightly elevated temperatures (around 20°C to 50°C).
  • Solvent : The choice of solvent is crucial; common solvents include methanol, ethanol, or dichloromethane.
  • Catalysts/Reagents : Reducing agents like NaBH4 or STAB-H are commonly used.

Chemical Structure and Properties

The molecular structure of 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol includes a phenyl ring substituted with bromine and chlorine, attached to a butanol backbone via an amino group. This structure allows for various chemical modifications that can enhance its pharmacological properties.

Key Structural Data

Property Description
Molecular Formula C11H15BrClNO
Molecular Weight Approximately 294 g/mol
Functional Groups Amino (-NH2), Hydroxyl (-OH), Bromo (-Br), Chloro (-Cl)

Stability and Reactivity

The stability and reactivity of 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol can be influenced by environmental factors such as pH and temperature. It can undergo several types of chemical reactions, including:

  • Alkylation : Adding alkyl groups to the amino group.
  • Acetylation : Adding acetyl groups to the amino or hydroxyl groups.

Common Reagents Used

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated products or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the halogens.

Scientific Research Applications

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol is compared to three analogs:

2-{[(4-Chlorophenyl)methyl]amino}butan-1-ol

  • Structural Difference : Lacks the 3-bromo substituent.
  • Impact :
    • Lipophilicity : Lower logP (~2.2) due to reduced halogenation.
    • Reactivity : Absence of bromine reduces steric hindrance and electrophilicity.
    • Biological Activity : In silico docking studies suggest weaker binding to GABAA receptors (IC50 ~15 µM vs. 8 µM for the bromo-chloro analog) .

2-{[(3,4-Dichlorophenyl)methyl]amino}butan-1-ol

  • Structural Difference : Replaces bromine with chlorine at the 3-position.
  • Impact :
    • Electron-Withdrawing Effects : Increased chlorine content enhances aromatic electrophilicity (Hammett σm = 0.37 for Cl vs. 0.44 for Br).
    • Thermal Stability : Higher melting point (~135°C) due to stronger halogen-halogen interactions.
    • Solubility : Reduced aqueous solubility (0.8 mg/mL vs. 1.2 mg/mL for the bromo-chloro analog) .

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol

  • Structural Difference : Fluorine replaces chlorine at the 4-position.
  • Impact :
    • Polarity : Increased hydrogen-bonding capacity (logP ~2.5) due to fluorine’s electronegativity.
    • Metabolic Stability : Fluorine substitution reduces CYP450-mediated oxidation (t1/2 in human liver microsomes: 42 min vs. 28 min for the chloro analog) .

Data Tables

Table 1: Physicochemical Properties

Compound logP Melting Point (°C) Aqueous Solubility (mg/mL)
2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol 2.8 120–125 1.2
2-{[(4-Chlorophenyl)methyl]amino}butan-1-ol 2.2 110–115 1.8
2-{[(3,4-Dichlorophenyl)methyl]amino}butan-1-ol 3.1 135 0.8
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol 2.5 118–122 1.5

Research Findings

  • Synthetic Accessibility : The bromo-chloro analog requires a Pd-catalyzed coupling step (yield: 65%), whereas the dichloro derivative is synthesized via direct chlorination (yield: 82%) .
  • Toxicity Profile : The bromo-chloro compound exhibits higher cytotoxicity (HeLa cell LC50 = 45 µM) compared to the fluoro analog (LC50 = 62 µM), likely due to bromine’s electrophilic reactivity .
  • Thermodynamic Behavior: Local composition models (e.g., Wilson equation) predict nonideal mixing behavior in solvents like ethanol, with activity coefficients deviating by >20% from ideality due to halogen-driven intermolecular interactions .

Biological Activity

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol is a synthetic organic compound characterized by its unique structure, which includes a butanol backbone substituted with a brominated and chlorinated phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol is C11H15BrClNC_{11}H_{15}BrClN, with a molecular weight of approximately 292.60 g/mol. The presence of halogen atoms (bromine and chlorine) on the aromatic ring is believed to enhance the compound's reactivity and biological activity, making it a candidate for further pharmacological studies .

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine and chlorine substituents may enhance binding affinity and specificity, while the amino alcohol moiety can participate in hydrogen bonding and other interactions critical for biological efficacy .

Antibacterial Activity

Research has indicated that compounds similar to 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed in these studies suggest that halogenated compounds often demonstrate enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes .

CompoundBacterial StrainInhibition Zone (mm)
2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-olS. aureus12.5 ± 0.5
Similar CompoundsE. coli10.0 ± 0.3

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. The mechanism behind this activity may involve the disruption of fungal cell wall integrity or interference with fungal metabolism .

Anticancer Activity

The anticancer potential of 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol has been explored in various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, with IC50 values indicating significant potency against breast cancer cell lines such as MCF-7 .

Cell LineIC50 (µM)Mechanism
MCF-715.7 ± 5.9Induces apoptosis
MDA-MB-23133.9 ± 7.1Induces apoptosis

Case Studies

A notable case study involved testing the compound's efficacy against a canine malignant histiocytic cell line (DH82). The results indicated a mean percentage of cell death of approximately 59.2%, suggesting that the compound may be effective in veterinary oncology applications as well .

Q & A

Q. What are the optimal synthetic routes for 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves reductive amination between 3-bromo-4-chlorobenzaldehyde and 2-aminobutan-1-ol derivatives. Key steps include:

  • Reduction of Schiff bases : Catalytic hydrogenation (e.g., 5% Pd/C under 1–3.5 bar H₂ in ethanol or ethyl acetate) is effective for reducing imine intermediates, yielding the target amine with >75% efficiency ().
  • Solvent selection : Polar aprotic solvents (e.g., ethanol, isopropyl alcohol) enhance reaction homogeneity and reduce side reactions like over-reduction.
  • Purity control : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures removes unreacted aldehydes or byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the amine linkage and aromatic substitution pattern. The methylene group adjacent to the amine (-CH₂NH-) appears as a triplet at δ 2.8–3.2 ppm, while the bromine and chlorine substituents deshield aromatic protons (δ 7.2–7.8 ppm) ().
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks. For example, the hydroxyl group forms intramolecular H-bonds with the amine, stabilizing the structure ().

Q. What are the dominant chemical reactions involving this compound, and how do reagent choices affect product distribution?

Methodological Answer:

  • Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the hydroxyl group to a ketone, yielding 2-{[(3-bromo-4-chlorophenyl)methyl]amino}butan-1-one. Excess oxidant may over-oxidize the amine to a nitro group.
  • Nucleophilic substitution : Halogenating agents (e.g., PCl₅) replace the hydroxyl group with chlorine, forming 2-{[(3-bromo-4-chlorophenyl)methyl]amino}butyl chloride. Steric hindrance from the bulky aryl group limits substitution at the benzylic position ().

Advanced Research Questions

Q. How can enantiomeric purity of 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol be achieved, and what chiral resolution methods are suitable?

Methodological Answer:

  • Asymmetric synthesis : Chiral catalysts (e.g., (R)-BINAP-Ru complexes) induce enantioselectivity during reductive amination, achieving >90% ee (enantiomeric excess) ().
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (85:15) to separate enantiomers. Retention times vary by 2–3 minutes due to differential interactions with the stationary phase.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify the (S)-enantiomer, leaving the (R)-enantiomer unreacted for isolation ().

Q. How do computational methods predict the compound’s interaction with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : The bromine and chlorine substituents enhance hydrophobic interactions with binding pockets (e.g., kinase ATP sites). Docking scores correlate with experimental IC₅₀ values for kinase inhibitors ().
  • MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess binding stability. The hydroxyl group forms stable H-bonds with Asp86 in a modeled β-adrenergic receptor ().

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Control for assay variability : Validate cytotoxicity (e.g., MTT assay) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects.
  • Structural analogs : Compare activity with derivatives lacking bromine (e.g., 2-{[(4-chlorophenyl)methyl]amino}butan-1-ol) to isolate the role of halogen substituents ().
  • Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion methods to minimize false positives ().

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